molecular formula C24H32F6N4O12S2 B13791421 Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe

Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe

Cat. No.: B13791421
M. Wt: 746.7 g/mol
InChI Key: UDYHWGWMOFJMBU-XUXIUFHCSA-N
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Description

Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoroacetyl (Tfa) groups, methoxy (OMe) groups, and cysteine (Cys) residues, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe typically involves a multi-step process that includes the protection and deprotection of functional groups, as well as the coupling of amino acid residues. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, allowing for the production of significant quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or oligomers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can enhance the compound’s binding affinity to these targets, while the cysteine residues can participate in redox reactions or form covalent bonds with target proteins. The methoxy groups may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Tfa-gGlu(OMe)-Cys(2)-OMe: Similar structure but with a different cysteine residue.

    Tfa-gGlu(OMe)-Ser(1)-OMe: Contains serine instead of cysteine.

    Tfa-gGlu(OMe)-Cys(1)-OH: Lacks the methoxy group on the cysteine residue.

Uniqueness

Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H32F6N4O12S2

Molecular Weight

746.7 g/mol

IUPAC Name

methyl (2S)-5-[[(2R)-1-methoxy-3-[[(2R)-3-methoxy-2-[[(4S)-5-methoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C24H32F6N4O12S2/c1-43-17(37)11(33-21(41)23(25,26)27)5-7-15(35)31-13(19(39)45-3)9-47-48-10-14(20(40)46-4)32-16(36)8-6-12(18(38)44-2)34-22(42)24(28,29)30/h11-14H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H,33,41)(H,34,42)/t11-,12-,13-,14-/m0/s1

InChI Key

UDYHWGWMOFJMBU-XUXIUFHCSA-N

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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